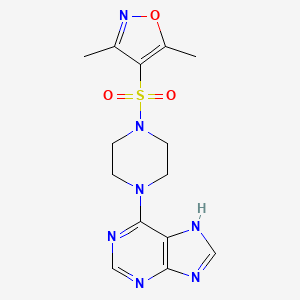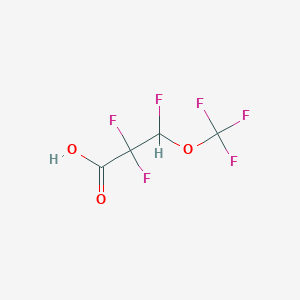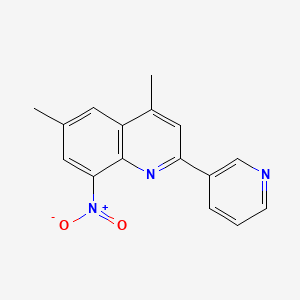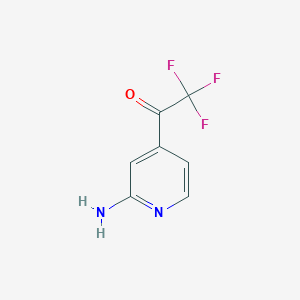
C14H17N7O3S
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the chemical formula C14H17N7O3S Sulfamethoxazole . It is a synthetic antibacterial agent belonging to the sulfonamide class. Sulfamethoxazole is commonly used in combination with trimethoprim to treat a variety of bacterial infections. This combination is often referred to as co-trimoxazole.
准备方法
Synthetic Routes and Reaction Conditions
Sulfamethoxazole is synthesized through a multi-step process. The synthesis typically involves the following steps:
Preparation of 4-aminobenzenesulfonamide: This is achieved by sulfonation of aniline followed by amination.
Condensation Reaction: The 4-aminobenzenesulfonamide is then condensed with 3,4-dimethyl-5-isoxazolecarboxylic acid chloride in the presence of a base such as pyridine to form Sulfamethoxazole.
Industrial Production Methods
In industrial settings, the production of Sulfamethoxazole follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Intermediates: Large quantities of 4-aminobenzenesulfonamide and 3,4-dimethyl-5-isoxazolecarboxylic acid chloride are prepared.
Automated Condensation: The condensation reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity.
化学反应分析
Types of Reactions
Sulfamethoxazole undergoes several types of chemical reactions, including:
Oxidation: Sulfamethoxazole can be oxidized to form various metabolites.
Reduction: The nitro group in Sulfamethoxazole can be reduced to an amine.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation Products: Various hydroxylated metabolites.
Reduction Products: Amino derivatives.
Substitution Products: Derivatives with different substituents on the sulfonamide group.
科学研究应用
Sulfamethoxazole has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study sulfonamide chemistry and reactions.
Biology: Employed in studies of bacterial resistance mechanisms.
Medicine: Extensively used in clinical research to develop new antibacterial therapies.
Industry: Utilized in the formulation of antibacterial products and pharmaceuticals.
作用机制
Sulfamethoxazole exerts its antibacterial effects by inhibiting the bacterial enzyme dihydropteroate synthase . This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid. By blocking this enzyme, Sulfamethoxazole prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication. This leads to the eventual death of the bacterial cells.
相似化合物的比较
Similar Compounds
Sulfadiazine: Another sulfonamide with similar antibacterial properties.
Sulfisoxazole: A sulfonamide used to treat urinary tract infections.
Sulfapyridine: Used in the treatment of dermatitis herpetiformis.
Uniqueness
Sulfamethoxazole is unique due to its combination with trimethoprim, which provides a synergistic effect, making it more effective against a broader range of bacterial infections compared to other sulfonamides used alone.
属性
分子式 |
C14H17N7O3S |
|---|---|
分子量 |
363.40 g/mol |
IUPAC 名称 |
3,5-dimethyl-4-[4-(7H-purin-6-yl)piperazin-1-yl]sulfonyl-1,2-oxazole |
InChI |
InChI=1S/C14H17N7O3S/c1-9-12(10(2)24-19-9)25(22,23)21-5-3-20(4-6-21)14-11-13(16-7-15-11)17-8-18-14/h7-8H,3-6H2,1-2H3,(H,15,16,17,18) |
InChI 键 |
ONJFMMVXVCJQPW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3NC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(2S)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B12618157.png)
![3,3'-[(5-Hydroxypentyl)azanediyl]bis(N-octadecylpropanamide) (non-preferred name)](/img/structure/B12618159.png)

![N-(5-bromo-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N'-[3-(dimethylamino)propyl]ethanediamide](/img/structure/B12618172.png)

![4,6-Bis[(4-methylphenyl)methoxy]-1,3,5-triazin-2(1H)-one](/img/structure/B12618179.png)
![9-Oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carbaldehyde](/img/structure/B12618182.png)
![N-(furan-2-ylmethyl)-2-(5-oxo-2-(pyridin-3-yl)-9,10-dihydro-5H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-6(8H)-yl)acetamide](/img/structure/B12618189.png)
![Ethyl 3-phenyl-3-[(1-phenylethyl)amino]prop-2-enoate](/img/structure/B12618192.png)
![[1,1'-Biphenyl]-4-carboxamide, 4'-chloro-N-[(1S)-3-(dimethylamino)-1-(2-naphthalenyl)propyl]-](/img/structure/B12618199.png)
![N-[2-(Piperidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12618210.png)
